molecular formula C13H13NO3 B6367612 5-(3,5-DIMETHOXYPHENYL)-3-HYDROXYPYRIDINE CAS No. 1258629-65-0

5-(3,5-DIMETHOXYPHENYL)-3-HYDROXYPYRIDINE

Cat. No.: B6367612
CAS No.: 1258629-65-0
M. Wt: 231.25 g/mol
InChI Key: OJTICHPSEDAHJM-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-3-hydroxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a 3-hydroxy group and a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethoxyphenyl)-3-hydroxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable pyridine derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-3-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-3-hydroxypyridine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic properties and as a building block for drug development.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is investigated for its biological activity and potential use in biochemical assays.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenethylamine: A compound with similar methoxy substitutions but different core structure.

    3,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 5-(3,5-dimethoxyphenyl)-3-hydroxypyridine.

    3,5-Dimethoxyacetophenone: Another compound with similar methoxy groups but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-12-4-9(5-13(6-12)17-2)10-3-11(15)8-14-7-10/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTICHPSEDAHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CN=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682960
Record name 5-(3,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258629-65-0
Record name 5-(3,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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